molecular formula C18H16N2O4 B186288 2-amino-4-(4-ethoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile CAS No. 315246-05-0

2-amino-4-(4-ethoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile

Cat. No. B186288
M. Wt: 324.3 g/mol
InChI Key: XJHRHFFURBXLQZ-UHFFFAOYSA-N
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Description

2-amino-4-(4-ethoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile is a useful research compound. Its molecular formula is C18H16N2O4 and its molecular weight is 324.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-amino-4-(4-ethoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-4-(4-ethoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure Analysis

  • Crystal Structure and Pyran Conformation : The X-ray crystal structure of a similar compound, 2-amino-7-methyl-4-(3-nitrophenyl)-5-oxo-4H,5H-pyrano[4,3-b]pyrano-3- carbonitrile, was determined, revealing a coplanar arrangement of the pyran ring atoms, stabilized by intermolecular hydrogen bonds (Wang et al., 2005).

Optical and Structural Properties

  • Optical and Structural Properties of Derivatives : A study on the structural and optical properties of 4H-pyrano[3,2-c]quinoline derivatives showed their polycrystalline nature in powder form and nanocrystallite dispersion in an amorphous matrix in thin films, with detailed optical parameters determined (Zeyada et al., 2016).

Electrocatalytic Applications

  • Electrocatalytic Multicomponent Synthesis : An electrocatalytic approach for synthesizing cyano-functionalized pyrano[4,3-b]pyran systems, which hold promise for biomedical applications, was developed using a novel synthetic concept combining multicomponent reaction strategy with ecological benefits (Elinson et al., 2013).

Photovoltaic Applications

  • Photovoltaic Properties in Device Fabrication : The photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives were explored for use in organic–inorganic photodiode fabrication. The study included the analysis of current-voltage characteristics under illumination conditions, revealing potential applications in photodiodes (Zeyada et al., 2016).

Antibacterial and Antioxidant Properties

  • Antibacterial and Antioxidant Synthesis : The synthesis of pyrano[3,2-b]pyran derivatives using a green approach demonstrated high yields and short reaction times. These derivatives exhibited significant antibacterial and antioxidant activities, indicating their potential in medical and pharmaceutical applications (Memar et al., 2020).

Synthesis Techniques

  • Microwave Irradiation Synthesis : A series of 2-amino-5,6,7,8-tetrahydro-5-oxo-4-aryl-7,7-dimethyl-4H-benzo-[b]-pyran-3-carbonitrile were synthesized efficiently using microwave irradiation, a solvent-free approach, highlighting an environmentally friendly synthesis method (Tu et al., 2002).

properties

IUPAC Name

2-amino-4-(4-ethoxyphenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c1-3-22-12-6-4-11(5-7-12)15-13(9-19)17(20)24-14-8-10(2)23-18(21)16(14)15/h4-8,15H,3,20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJHRHFFURBXLQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(=C(OC3=C2C(=O)OC(=C3)C)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80385584
Record name 2-amino-4-(4-ethoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80385584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-4-(4-ethoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile

CAS RN

315246-05-0
Record name 2-amino-4-(4-ethoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80385584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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